3,5,7-Trichloropyrazolo[1,5-a]pyrimidine
Overview
Description
3,5,7-Trichloropyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted a great deal of attention in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a novel series of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines was prepared to study their biological activity .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular formula of 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine is C6H2Cl3N3 .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Scientific Research Applications
- Background : 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine (CAS number: 58347-52-7) is a light yellow to yellow solid with a melting point of 83-84 °C (in ethanol). It has a molecular formula of C₆H₂Cl₃N₃ and a molecular weight of 222.46 g/mol .
- Application : Researchers have utilized this compound as a fluorophore in fluorescence imaging studies. Its photobleaching performance is noteworthy, making it a promising candidate for imaging applications .
- Application : Researchers have explored its reactivity and isolation of anti-configured substrates, contributing to the development of novel synthetic methodologies .
- Application : Two novel fused-ring energetic compounds derived from 3,5,7-trichloropyrazolo[1,5-a]pyrimidine—namely, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one—have been investigated for their potential as heat-resistant explosives .
- Application : 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine is used as a reference standard in pharmaceutical testing. High-quality standards are essential for accurate results in drug development and quality control .
Fluorescent Probes and Imaging Agents
Dearomatization Reactions
Energetic Materials Research
Pharmaceutical Testing and Reference Standards
Future Directions
properties
IUPAC Name |
3,5,7-trichloropyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSMXTZZTBGQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)N=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trichloropyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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